

# 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine structure and properties

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## Compound of Interest

**Compound Name:** 5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine

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An In-Depth Technical Guide to **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine**: A Cornerstone Intermediate in Kinase Inhibitor Discovery

## Introduction: The Strategic Value of the 7-Deazapurine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their inherent ability to interact with key biological targets. The 7-deazapurine scaffold, known systematically as pyrrolo[2,3-d]pyrimidine, is a premier example of such a framework.<sup>[1][2]</sup> By replacing the nitrogen atom at position 7 of a native purine with a carbon atom, this scaffold retains the essential hydrogen bonding characteristics required for interacting with numerous enzyme active sites while offering unique advantages.<sup>[3]</sup> This structural modification enhances the electron density of the five-membered ring and provides a new vector for chemical modification, allowing for the fine-tuning of physiochemical properties and the exploration of novel structure-activity relationships (SAR).

Within this important class of compounds, **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** stands out as a particularly strategic and versatile building block. Its true value lies in the iodine atom at the C5 position. This halogen serves not merely as a substituent but as a highly functional "chemical handle," enabling a vast array of palladium-catalyzed cross-coupling reactions. This capability allows for the direct and efficient introduction of diverse aryl, heteroaryl, and alkyl

groups, making it an indispensable intermediate in the synthesis of targeted therapies, most notably ATP-competitive kinase inhibitors.<sup>[4][5]</sup>

This guide provides a comprehensive technical overview of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine**, designed for researchers, chemists, and drug development professionals. We will delve into its core molecular profile, detail a robust synthetic protocol, and explore its pivotal role in the construction of complex, biologically active molecules.

## Section 1: Core Molecular Profile

A thorough understanding of a starting material's fundamental properties is critical for its effective use in complex synthetic campaigns. This section outlines the essential structural and physicochemical data for **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine**.

## Structure and Nomenclature

The compound consists of a fused pyrimidine and pyrrole ring system, forming the 7-deazapurine core. It features an amine group at the C4 position and an iodine atom at the C5 position.

- IUPAC Name: **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine**<sup>[6]</sup>
- CAS Number: 163622-50-2<sup>[4][6][7]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>IN<sub>4</sub><sup>[6]</sup>
- Synonyms: 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, 4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidine<sup>[7]</sup>

Caption: Chemical structure of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine**.

## Physicochemical Properties

The following table summarizes key quantitative data for the compound. Sourcing high-purity material (>95%) is essential for achieving predictable outcomes in subsequent reactions, particularly in sensitive palladium-catalyzed couplings where catalyst poisoning can be a concern.

Property	Value	Source
Molecular Weight	260.04 g/mol	[6]
Appearance	White to Brown crystalline powder	[4][7]
Purity (Typical)	>95.0% (HPLC)	[4]
Solubility	Soluble in polar aprotic solvents (e.g., DMF, DMSO); moderate solubility in chlorinated solvents (e.g., DCM).	Inferred from reaction conditions[8]

## Spectral Data Analysis

Confirmation of the structure and purity of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** is typically achieved through standard spectroscopic methods.

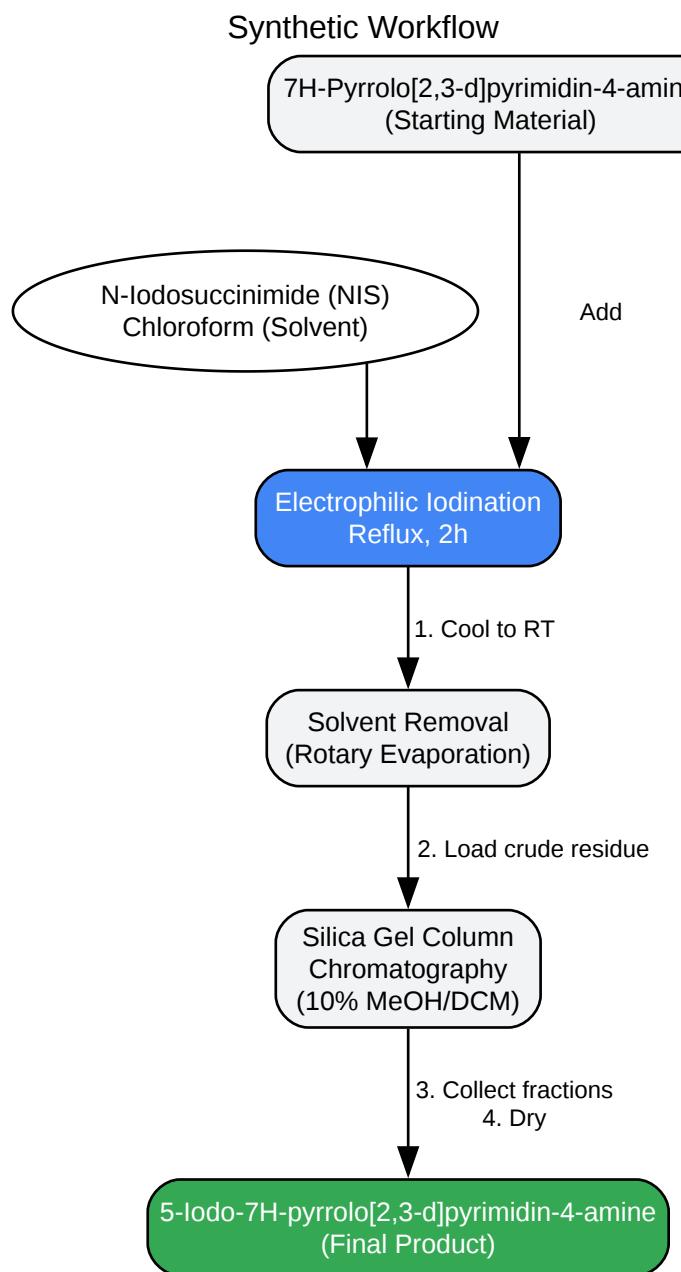
- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals. The proton at C2 of the pyrimidine ring should appear as a sharp singlet in the downfield aromatic region (~8.0-8.2 ppm). The proton at C6 on the pyrrole ring will also be a singlet, typically found further upfield (~7.0-7.5 ppm). The pyrrole N-H proton will present as a broad singlet at a high chemical shift (>11.0 ppm), and the C4-amine protons will appear as a broad singlet (~6.5-7.0 ppm).
- <sup>13</sup>C NMR: The carbon spectrum provides confirmation of the core structure. Based on data from closely related analogs, the C-I bond at C5 results in a significant upfield shift for that carbon, expected to be in the 50-55 ppm range.[9] Other key signals include the quaternary carbons C4a and C7a (~103 ppm and ~151 ppm, respectively), the amine-bearing C4 (~157 ppm), and the pyrimidine carbons C2 and C6 (~152 ppm and ~127 ppm, respectively).[9]
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]<sup>+</sup> at m/z 261.0.

## Section 2: Synthesis and Safe Handling

The reliable and scalable synthesis of this key intermediate is paramount for its application in drug discovery programs. The most common and efficient method involves the direct electrophilic iodination of the 7-deazapurine core.

## Principle of Synthesis: Electrophilic Iodination

The synthesis leverages the inherent nucleophilicity of the pyrrolo[2,3-d]pyrimidine scaffold. The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C5 position is the most activated site for this reaction. N-Iodosuccinimide (NIS) serves as a mild and effective source of an electrophilic iodine species ( $I^+$ ), enabling clean and high-yielding iodination without requiring harsh conditions.



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Caption: General workflow for the synthesis of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine**.

## Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system with clear checkpoints.[\[8\]](#)

- Reagents and Setup:

- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq)
  - N-Iodosuccinimide (NIS) (1.2 eq)
  - Chloroform (CHCl<sub>3</sub>), anhydrous
  - Methanol (MeOH) and Dichloromethane (DCM) for chromatography
  - Round-bottom flask equipped with a reflux condenser and magnetic stirrer
  - Inert atmosphere (Argon or Nitrogen) is recommended
- Reaction Procedure:
    - To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (e.g., 539 mg, 4.02 mmol) in chloroform (20 mL) in a round-bottom flask, add N-iodosuccinimide (1.08 g, 4.82 mmol) in one portion.
    - Causality: Using a slight excess (1.2 eq) of NIS ensures complete consumption of the starting material. Chloroform is a suitable solvent that allows for heating to reflux to drive the reaction to completion.
    - Heat the resulting mixture to reflux (approx. 61°C) and maintain for 2 hours.
  - In-Process Control (IPC):
    - Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM. The product spot will be less polar than the starting material. The reaction is complete when the starting material spot is no longer visible.
    - Trustworthiness: TLC is a rapid and effective method to ensure the reaction has gone to completion, preventing unnecessary heating that could lead to side products and ensuring a defined endpoint before proceeding to workup.
  - Workup and Purification:
    - Once the reaction is complete, allow the mixture to cool to room temperature.

- Remove the solvent in *vacuo* using a rotary evaporator to yield a solid residue.
  - Purify the crude residue by silica gel column chromatography. Elute with a gradient of 0% to 10% Methanol in Dichloromethane.
  - Causality: Chromatography is essential to remove the succinimide byproduct and any unreacted NIS, yielding the final product with high purity required for subsequent sensitive coupling reactions.
  - Combine the product-containing fractions (identified by TLC) and remove the solvent in *vacuo* to yield **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** as a yellow solid (typical yield: ~90%).
- Characterization:
    - Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry as described in Section 1.

## Safety and Handling

**5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** should be handled with appropriate care in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[4\]](#)[\[6\]](#)
- Recommended PPE: Always wear a lab coat, nitrile gloves, and safety glasses. Handle the solid material in a chemical fume hood to avoid inhalation of dust.

## Section 3: Pivotal Role in Medicinal Chemistry

The utility of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** extends far beyond its core structure. The iodine atom is the key to its versatility, enabling its use as a foundational building block for constructing highly complex and potent kinase inhibitors.

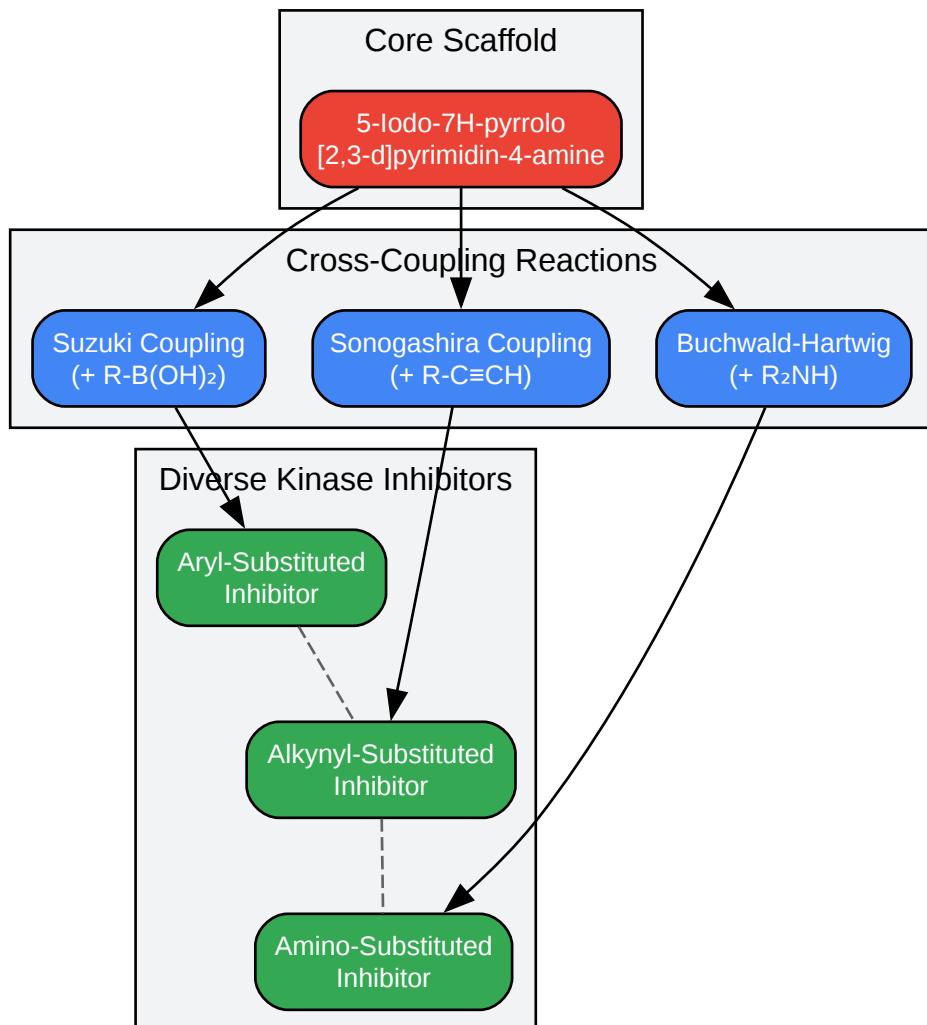
## The Iodine Atom: A Handle for Cross-Coupling Chemistry

The carbon-iodine bond at the C5 position is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of various substituents, which is a cornerstone of modern SAR studies.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[10][11]
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many inhibitor designs.[5]
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Formation of C-N bonds to introduce substituted amines.

This reactivity profile allows chemists to rapidly generate libraries of analogs, systematically probing the steric and electronic requirements of a target enzyme's active site.

## Application in Kinase Inhibitor Synthesis

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Caption: Versatility of the core scaffold in synthesizing diverse kinase inhibitors.

## Case Study: Synthesis of a Tofacitinib Precursor Analog

The pyrrolo[2,3-d]pyrimidine core is central to the structure of Tofacitinib, a potent Janus kinase (JAK) inhibitor used to treat autoimmune diseases.<sup>[12][13]</sup> While the commercial synthesis of Tofacitinib itself often starts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the principles of building complexity on this scaffold are well-illustrated by considering a representative Suzuki coupling reaction starting from the iodo-analog.

Protocol: Representative Suzuki Coupling

- Reagents and Setup:

- **5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** (1.0 eq)
- Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 3-5 mol%)[10]
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 eq)
- Solvent (e.g., 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture)[10]
- Schlenk flask or microwave vial, inert atmosphere.

- Reaction Procedure:

- To a degassed solution of DME and water, add the 5-iodo starting material, the arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, and the palladium catalyst.
- Causality: Degassing the solvent is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions like protodeboronation of the boronic acid. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.
- Heat the mixture under an inert atmosphere (e.g., 80°C) for 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
- Trustworthiness: The use of a well-defined, air-stable palladium pre-catalyst like Pd(dppf)Cl<sub>2</sub> ensures reproducibility and high yields, forming a self-validating system for aryl-aryl bond formation.

- Workup and Purification:

- Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography to yield the 5-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine analog.

## Conclusion

**5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine** is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its 7-deazapurine core provides a biologically relevant scaffold that effectively mimics the purine hinge-binding motif of ATP, while its strategically placed iodine atom unlocks a vast chemical space through robust and versatile cross-coupling chemistry. For scientists and researchers dedicated to the development of targeted therapies, particularly kinase inhibitors, a mastery of the properties and reactivity of this compound is essential. It represents a foundational piece in the complex puzzle of designing next-generation medicines.

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